QSY35 succinimidyl ester

Description

Contextualization within Non-Fluorescent Quencher Technologies

Non-fluorescent quenchers, also known as dark quenchers, are essential components in modern bioanalytical assays, particularly those based on Fluorescence Resonance Energy Transfer (FRET). thermofisher.comassaygenie.com Unlike fluorescent quenchers, which can contribute to background signal, dark quenchers dissipate the absorbed energy as heat, resulting in a lower background and higher signal-to-noise ratio. biosyn.com This characteristic is particularly advantageous in developing highly sensitive detection methods.

QSY35 is a non-fluorescent quencher that effectively absorbs energy from blue and green emitting fluorophores. biosyn.comthermofisher.com Its absorption spectrum makes it an ideal FRET acceptor for a variety of commonly used donor dyes. ulab360.com The development of dark quenchers like the QSY series and Black Hole Quenchers (BHQ)® has significantly advanced multiplexing capabilities in biological assays by providing specific quenchers for different emission ranges. trilinkbiotech.com

Historical Development and Significance of QSY Dyes in Bioanalytical Chemistry

The field of synthetic dyes dates back to the 19th century, with the discovery of the first synthetic organic dye by William Henry Perkin laying the groundwork for a vast chemical industry. chemistryviews.org Over the last century, the application of these dyes has expanded from textiles to sophisticated tools in biochemical and biological research. nih.gov

The QSY series of dyes, including QSY35, were developed as highly effective non-fluorescent quenchers for use in FRET-based assays. thermofisher.com These diarylrhodamine chromophores exhibit strong absorption in the visible spectrum. thermofisher.com The development of quenchers like QSY dyes has been instrumental in the creation of fluorogenic substrates for detecting enzyme activity, such as proteases, and in studying DNA hybridization. thermofisher.comnews-medical.net For instance, a FRET-based assay for the lethal factor protease of Bacillus anthracis was developed using a peptide substrate labeled with a quencher, demonstrating the utility of these molecules in critical diagnostic and research applications. nih.gov

Overview of Succinimidyl Ester Functionality in Bioconjugation Sciences

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule, via a covalent bond. thermofisher.com Succinimidyl esters (SE), also known as N-hydroxysuccinimide (NHS) esters, are one of the most common reactive groups used for this purpose. thermofisher.comlumiprobe.com

The succinimidyl ester group readily reacts with primary amines (-NH2), which are abundantly found on the surface of proteins at the N-terminus and on the side chain of lysine (B10760008) residues. thermofisher.combiotium.com This reaction, known as aminolysis, forms a stable amide bond and is typically carried out in aqueous solutions at a pH between 7.2 and 9. nih.govresearchgate.net The accessibility of primary amines on the exterior of proteins allows for conjugation without significantly altering the protein's structure and function. thermofisher.com

The versatility of succinimidyl ester chemistry has made it a cornerstone of bioconjugation, enabling the attachment of a wide array of molecules, including fluorescent dyes, quenchers, and biotin, to proteins and other biomolecules for various applications. thermofisher.combiotium.com

Detailed Research Findings

The utility of QSY35 succinimidyl ester is highlighted in its application in FRET-based assays. FRET is a powerful technique for studying molecular interactions at the nanometer scale. assaygenie.comnih.gov In a typical FRET assay involving QSY35, a donor fluorophore and the QSY35 quencher are attached to a biomolecule or a pair of interacting biomolecules. When the donor and quencher are in close proximity, the energy from the excited donor is transferred to the QSY35 molecule and dissipated as heat, resulting in quenched fluorescence. A specific biological event, such as enzyme cleavage of a peptide substrate or a conformational change in a protein, can increase the distance between the donor and quencher, leading to a recovery of fluorescence and providing a measurable signal.

Table 1: Photophysical Properties of QSY35 Quencher

| Property | Value | Reference |

|---|---|---|

| Maximum Absorption (λmax) | 472 nm | biosyn.com |

| Molar Extinction Coefficient (ε) | 23,500 cm⁻¹M⁻¹ | biosyn.comtrilinkbiotech.com |

| Quenching Range | 410-500 nm | biosyn.com |

Table 2: Common Applications of QSY35 in FRET-Based Assays

| Application | Description | Reference |

|---|---|---|

| Protease Activity Assays | A peptide substrate is labeled with a donor fluorophore and QSY35. Cleavage of the peptide by a protease separates the donor and quencher, resulting in a fluorescent signal. | nih.gov |

| Nucleic Acid Hybridization | Oligonucleotide probes are labeled with a donor and QSY35. Hybridization to a target sequence can bring the donor and quencher into proximity (quenching) or separate them (signaling), depending on the probe design. | news-medical.net |

| Biosensors | Used in the development of sensors to detect various biomolecules and changes in the cellular environment. | nih.gov |

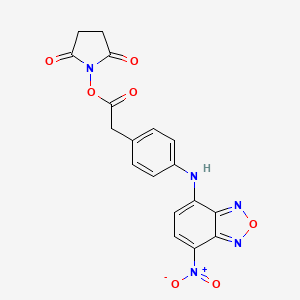

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H13N5O7 |

|---|---|

Molecular Weight |

411.3 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetate |

InChI |

InChI=1S/C18H13N5O7/c24-14-7-8-15(25)22(14)29-16(26)9-10-1-3-11(4-2-10)19-12-5-6-13(23(27)28)18-17(12)20-30-21-18/h1-6,19H,7-9H2 |

InChI Key |

GMRIOMQGYOXUCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)NC3=CC=C(C4=NON=C34)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Principles of Fluorescence Quenching by Qsy35 Succinimidyl Ester

Förster Resonance Energy Transfer (FRET) Mechanisms Involving QSY35 Succinimidyl Ester

FRET is a non-radiative energy transfer process wherein an excited donor fluorophore transfers energy to a proximal acceptor molecule, such as QSY35. evidentscientific.comwikipedia.org This mechanism is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 10-100 Å. cpcscientific.combiosearchtech.com

Role as an Efficient Energy Transfer Acceptor in Donor-Acceptor Pairs

This compound functions as an efficient dark quencher, meaning it dissipates the absorbed energy as heat rather than fluorescing. biosyn.combiosyn.com This characteristic is highly advantageous in FRET-based assays as it minimizes background fluorescence, thereby enhancing the signal-to-noise ratio. biosearchtech.com When a donor fluorophore is excited and is in close proximity to QSY35, the energy is transferred to the quencher, resulting in a decrease in the donor's fluorescence emission. cpcscientific.com This change in fluorescence intensity can be correlated to the distance between the donor and acceptor, providing a powerful tool for studying molecular interactions and conformational changes. wikipedia.org

Analysis of Spectral Overlap and Förster Radius Considerations for Optimal FRET

The efficiency of FRET is critically dependent on the spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor (quencher). biosearchtech.commicroscopyu.com The Förster radius (R₀) is the distance at which FRET efficiency is 50% and is a key parameter in designing FRET pairs. thermofisher.comaatbio.com A larger spectral overlap integral, along with a high quantum yield of the donor and a high extinction coefficient of the acceptor, results in a larger R₀, allowing for the detection of interactions over greater distances. microscopyu.comnih.gov QSY35's broad absorption between 410 nm and 500 nm makes it an excellent acceptor for a range of blue and green emitting fluorophores. biosyn.combiosyn.com

Below is an interactive table of calculated Förster radii (R₀) for QSY35 with various donor fluorophores.

| Donor Fluorophore | R₀ (Å) |

| Alexa Fluor 350 | 47 |

| Alexa Fluor 488 | 44 |

| Alexa Fluor 546 | 25 |

| Alexa Fluor 555 | 45 |

| Alexa Fluor 568 | 56 |

| Alexa Fluor 594 | Not applicable |

| Alexa Fluor 647 | Not applicable |

| Data sourced from Thermo Fisher Scientific. thermofisher.com |

Collisional Quenching Dynamics of this compound

Collisional, or dynamic, quenching occurs when the excited fluorophore and the quencher come into contact through diffusion during the excited state lifetime. colostate.eduaxispharm.com This process is dependent on factors such as the concentration of the quencher and the viscosity of the medium. axispharm.comnih.gov While FRET is a through-space interaction, collisional quenching requires direct molecular interaction. biosearchtech.comcolostate.edu In the context of QSY35-labeled probes, collisional quenching can occur in addition to FRET, particularly in flexible probes where the donor and quencher can come into close contact. biosyn.com The rate of collisional quenching increases with temperature due to increased diffusion rates. axispharm.com

Electron Transfer Pathways Contributing to this compound Quenching Efficiency

Photoinduced electron transfer (PET) is another mechanism that can contribute to fluorescence quenching. nih.gov In PET, an excited electron is transferred from the donor to the acceptor molecule, or vice versa, leading to quenching. nih.govresearcher.life The feasibility of PET depends on the redox potentials of the donor and acceptor pair. ias.ac.in For some fluorophore-quencher pairs, electron transfer from the quencher to the excited fluorophore can be a significant quenching pathway. nih.gov While the primary quenching mechanism for QSY35 is FRET, the possibility of electron transfer pathways contributing to its high quenching efficiency, particularly with certain donor dyes, cannot be entirely ruled out and may depend on the specific electronic properties of the donor fluorophore. nih.govias.ac.in

Advanced Bioconjugation Strategies Utilizing Qsy35 Succinimidyl Ester

Amine-Reactive Conjugation Chemistry with Biomolecules

The primary method for conjugating QSY35 succinimidyl ester to biomolecules involves its reaction with primary amines. biosyn.com This approach is widely used due to the natural abundance of primary amines in biomolecules like proteins and the ability to specifically introduce them into peptides and oligonucleotides. lumiprobe.comcreative-biogene.com

Formation of Stable Amide Bonds with Primary Amines

The core of the conjugation chemistry lies in the reaction between the N-hydroxysuccinimide (NHS) ester group of the QSY35 molecule and a primary aliphatic amine (-NH2) on a biomolecule. atto-tec.com Primary amines are found at the N-terminus of all polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.comdutscher.com The reaction, a nucleophilic acyl substitution, occurs when the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct. lumiprobe.comnih.gov This amide linkage is exceptionally stable, even capable of withstanding complete protein hydrolysis. thermofisher.com

While NHS esters are highly selective for primary amines, they can also react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups. However, the resulting ester and thioester bonds are significantly less stable and can be easily hydrolyzed or displaced by amines, reinforcing the specificity of the primary amine reaction.

Optimization of Reaction Conditions for Diverse Bioconjugation Applications

To ensure efficient and specific conjugation, several reaction parameters must be carefully controlled. The balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis of the NHS ester is critical. nih.gov

pH: The reaction is highly pH-dependent. The reacting amine must be in its unprotonated state to be nucleophilic. lumiprobe.comatto-tec.com Since the pKa of the α-amino group at a protein's N-terminus is around 8.9 and the ε-amino group of lysine is about 10.5, the reaction is typically performed in a buffer with a pH between 8.0 and 9.0. atto-tec.comthermofisher.commdpi.com A pH of 8.3 is often considered a good compromise, maximizing the concentration of reactive amines while minimizing the rate of NHS ester hydrolysis. lumiprobe.comatto-tec.com At lower pH, the amine groups are protonated and unreactive, while at higher pH, the hydrolysis of the NHS ester becomes excessively rapid, reducing conjugation efficiency. lumiprobe.comthermofisher.com

Buffer Composition: Buffers must be free of extraneous primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the this compound. atto-tec.com Suitable buffers include phosphate, sodium bicarbonate, or borate (B1201080) buffers. atto-tec.comdutscher.comsigmaaldrich.com

Reagent Concentration and Solvents: this compound is often first dissolved in a small amount of an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous solution of the biomolecule. lumiprobe.comsigmaaldrich.com The concentration of the biomolecule should be as high as practical to favor the conjugation reaction over hydrolysis. dutscher.comlicorbio.com Molar ratios of the NHS ester to the biomolecule often need to be optimized empirically, with molar excesses of the ester used to drive the reaction. lumiprobe.cominterchim.fr

Temperature and Time: Conjugation reactions are typically carried out at room temperature for 1-4 hours or on ice overnight. sigmaaldrich.cominterchim.fr The optimal time can vary depending on the specific biomolecule and reaction conditions. For some applications, longer incubation times can increase the degree of labeling.

Table 1: Optimization Parameters for this compound Conjugation

| Parameter | Recommended Range/Condition | Rationale | Reference |

|---|---|---|---|

| pH | 8.0 - 9.0 (Optimal: 8.3) | Balances amine deprotonation for reactivity with minimizing NHS ester hydrolysis. | lumiprobe.comatto-tec.com |

| Buffers | Phosphate, Bicarbonate, Borate (amine-free) | Avoids competition from buffer components for the reactive ester. | atto-tec.comdutscher.comsigmaaldrich.com |

| Solvent | Initial dissolution in anhydrous DMSO or DMF. | Ensures solubility of the often hydrophobic NHS ester before addition to aqueous buffer. | lumiprobe.com |

| Temperature | Room Temperature or 4°C | Controls reaction rate; lower temperatures can reduce hydrolysis and are used for longer incubations. | sigmaaldrich.cominterchim.fr |

| Incubation Time | 1 hour to overnight | Depends on the reactivity of the specific biomolecule and desired degree of labeling. | sigmaaldrich.cominterchim.fr |

Site-Specific Incorporation of this compound in Peptides and Oligonucleotides

While standard NHS ester chemistry often targets multiple lysine residues in a protein, many applications require the precise placement of the QSY35 label at a single, defined location. nih.gov

For peptides , site-specific labeling can be achieved by manipulating the pH of the reaction. By performing the conjugation at a lower pH (e.g., pH 6.5-7.0), it is possible to preferentially target the N-terminal α-amino group, which has a lower pKa than the ε-amino groups of internal lysine residues. thermofisher.commdpi.com This ensures that the N-terminus is more likely to be in the reactive, unprotonated state. thermofisher.com An alternative and highly precise method involves the incorporation of an unnatural amino acid with a unique primary amine-containing side chain at the desired position during peptide synthesis.

For oligonucleotides , which lack native primary amines, site-specific incorporation of QSY35 is accomplished by first synthesizing the DNA or RNA strand with a reactive amine group at a specific position. biosyn.com This is typically done using a special phosphoramidite (B1245037) building block called an amino-modifier. These modifiers can be used to introduce a primary amine at the 5' end, the 3' end, or an internal position via a modified base (like an Amino-Modifier C6 dT). idtdna.com The this compound is then reacted with this amino-modified oligonucleotide, resulting in a stable amide bond at the predetermined site. biosyn.comcreative-biogene.com

Evaluation of Conjugate Stability and Functional Integrity in Biological Contexts

After successfully conjugating QSY35 to a biomolecule, it is crucial to verify that the resulting conjugate is stable and that the labeling process has not compromised the biomolecule's biological function. nih.gov

Functional Integrity: Labeling a biomolecule with a chemical entity like QSY35 can potentially interfere with its structure and function. nih.govmdpi.com Therefore, assessing the functional integrity of the conjugate is a critical validation step. The specific method depends on the biomolecule:

For enzymes: An activity assay is performed to compare the catalytic activity of the labeled enzyme to its unlabeled counterpart. mdpi.com

For antibodies or binding proteins: The binding affinity and specificity of the labeled protein to its target antigen or ligand are measured using techniques like ELISA or surface plasmon resonance (SPR). broadpharm.com

For nucleic acids: The ability of a labeled oligonucleotide to hybridize to its complementary sequence or to be recognized by enzymes (e.g., cleavage by a nuclease) can be tested. nih.gov

Additionally, biophysical methods can be employed to check for major structural changes. For instance, Circular Dichroism (CD) spectroscopy can be used to compare the secondary structure of a protein before and after labeling to ensure it remains properly folded. researchgate.net

Design and Application of Qsy35 Succinimidyl Ester Based Molecular Probes and Biosensors

Development of Fluorogenic Substrates for Protease and Peptidase Assays

QSY35 succinimidyl ester is instrumental in creating fluorogenic substrates for the continuous monitoring of protease and peptidase activity. These substrates are typically peptides that are dual-labeled with a fluorophore and a quencher like QSY35. thermofisher.com

Monitoring Proteolytic Cleavage and Enzyme Activity

The core principle behind these assays is FRET. thermofisher.com In an intact peptide substrate, the close proximity of the fluorophore and the QSY35 quencher results in the suppression of the fluorescent signal. When a protease or peptidase cleaves the peptide sequence, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. ulab360.comscribd.com This direct relationship between enzymatic activity and fluorescence intensity allows for real-time monitoring of proteolytic cleavage. thermofisher.com

The effectiveness of this system relies on the spectral overlap between the emission of the donor fluorophore and the absorption of the acceptor quencher. thermofisher.com QSY35, with its absorption maximum around 472 nm, is an excellent quencher for blue and green emitting fluorophores. biosyn.com

Design of Specific Protease Substrates (e.g., HIV Protease, Bacillus anthracis Lethal Factor Protease)

The versatility of this compound allows for the design of substrates specific to different proteases by tailoring the peptide sequence to the enzyme's recognition site.

Bacillus anthracis Lethal Factor Protease: A notable application of QSY35 is in the development of a FRET-based assay for Bacillus anthracis lethal factor (LF) protease. thermofisher.comnih.gov Researchers have synthesized fluorogenic peptide substrates based on the consensus sequence of known LF protease targets. nih.gov One such substrate, (Cou)Consensus(K(QSY-35)GG)-NH2, incorporates a coumarin (B35378) fluorophore and a QSY35 quencher. nih.gov Cleavage of this substrate by LF protease results in a significant increase in fluorescence, enabling the sensitive detection of enzyme activity. nih.gov This assay has been optimized for high-throughput screening and the characterization of LF protease inhibitors. nih.gov

HIV Protease: While the dabcyl quencher has been extensively used in creating fluorogenic substrates for HIV protease, the principles are directly transferable to QSY35. ulab360.comthermofisher.com A fluorogenic peptide substrate for HIV protease would typically consist of a peptide sequence recognized and cleaved by the enzyme, flanked by a suitable fluorophore and the QSY35 quencher. thermofisher.comdovepress.com The cleavage of the substrate by HIV protease would separate the fluorophore and quencher, leading to a detectable fluorescent signal. ulab360.com The development of such substrates is crucial for studying the enzyme's function and for screening potential inhibitors as part of antiretroviral drug discovery efforts. dovepress.comnih.gov

Engineering of Quencher-Modified Oligonucleotides for Hybridization Assays

This compound is also utilized in the field of nucleic acid detection through the engineering of quencher-modified oligonucleotides. biosyn.com These probes are designed to report on hybridization events or conformational changes in nucleic acids.

Molecular Beacons for Nucleic Acid Detection and Conformation Studies

Molecular beacons are single-stranded oligonucleotide probes that form a stem-loop structure. aatbio.comnih.gov The loop contains a sequence complementary to a target nucleic acid, while the stem is formed by the hybridization of complementary arm sequences at the 5' and 3' ends. aatbio.com A fluorophore is attached to one end of the oligonucleotide and a quencher, such as QSY35, is attached to the other. nih.gov

In the absence of a target, the hairpin structure holds the fluorophore and quencher in close proximity, resulting in efficient quenching of the fluorescence. thno.org Upon hybridization of the loop sequence to its target, the molecular beacon undergoes a conformational change that forces the stem to unwind, separating the fluorophore and quencher. nih.gov This separation leads to a significant increase in fluorescence, signaling the presence of the target nucleic acid. thno.org The high specificity of molecular beacons allows for the detection of single nucleotide polymorphisms (SNPs). aatbio.com

Integration into DNA Sequencing by Synthesis Methodologies as Reversible Terminators

This compound has been implicated in the development of reversible terminators for DNA sequencing by synthesis (SBS). google.com In this technology, nucleotide analogs are modified to act as terminators for DNA polymerase, temporarily halting DNA synthesis. nih.gov These reversible terminators can be labeled with a fluorophore, and a quencher like QSY35 can be part of the cleavable moiety. google.com

The process involves the incorporation of a single, fluorescently labeled reversible terminator nucleotide by a DNA polymerase. nih.gov After incorporation, the fluorescence is detected to identify the base. Subsequently, the terminating group and the fluorophore/quencher are cleaved, regenerating a free 3'-OH group and allowing the next cycle of incorporation to proceed. google.comnih.gov The use of quenchers like QSY35 in this context is part of the complex design of these cleavable nucleotide analogs. google.com

This compound in Protein Labeling for Conformational and Interaction Studies

The amine-reactive nature of this compound makes it a suitable reagent for labeling proteins. biotium.com The succinimidyl ester group reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable amide bond. biotium.comnih.gov

Probing Protein Dynamic Spatial Movements via FRET

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying the dynamic interactions and conformational changes of proteins. nih.govfrontiersin.org FRET relies on the transfer of energy from an excited donor fluorophore to a nearby acceptor molecule, such as QSY35. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a molecular ruler for measuring nanoscale distances within or between molecules. mdpi.comnih.gov

By strategically labeling a protein with a fluorescent donor and the QSY35 quencher, researchers can monitor changes in protein conformation in real-time. When the protein is in a folded or compact state, the donor and quencher are in close proximity, resulting in efficient FRET and quenching of the donor's fluorescence. Conversely, when the protein unfolds or undergoes a conformational change that increases the distance between the labels, FRET is disrupted, and the donor's fluorescence is restored. This approach has been instrumental in studying the dynamics of various protein systems. nih.govthermofisher.com

Labeling of Specific Protein Allelic Variants for Affinity Determinations

This compound is also employed in the specific labeling of protein allelic variants to determine their binding affinities. Allelic variants are different forms of a protein that arise from genetic variations. These variations can sometimes alter the protein's structure and function, including its ability to bind to other molecules.

In a notable study, researchers used this compound to label allelic variants of Glutathione S-transferase P1-1 (GSTP1-1). nih.gov These labeled variants were then used in FRET-based binding assays with a fluorescently labeled partner protein, Peroxiredoxin VI (Prdx6). nih.gov By titrating the QSY35-labeled GSTP1-1 variants against a constant concentration of the fluorescently labeled Prdx6, the researchers could measure the decrease in fluorescence as the two proteins bound together. This allowed them to calculate the dissociation constant (KD), a measure of binding affinity, for each allelic variant. nih.gov

The results of this research revealed significant differences in the binding affinities of the GSTP1-1 allelic variants for Prdx6. This information is crucial for understanding how genetic differences can impact cellular processes and disease susceptibility. nih.gov

| Allelic Variant | Apparent KD (nM) |

| GSTP1-1 A | 15.4 ± 1.2 |

| GSTP1-1 B | 28.9 ± 2.1 |

| GSTP1-1 C | 8.7 ± 0.9 |

| Data represents the mean ± SE for 5 independent experiments. nih.gov |

Functionalization of Nanomaterials with this compound for Advanced Biosensing

The functionalization of nanomaterials with molecules like this compound has opened up new avenues for creating highly sensitive and versatile biosensors. mdpi.comd-nb.infoulb.be Nanomaterials, due to their unique optical and physical properties, can act as scaffolds and signal amplifiers in these sensing platforms. mdpi.com

Quantum Dot-Based FRET Nanoprobes for Enhanced Sensitivity

Quantum dots (QDs) are semiconductor nanocrystals with exceptional photophysical properties, including high brightness, photostability, and a broad absorption spectrum. abberior.rocksacs.org These characteristics make them excellent FRET donors. acs.orgacs.org When QDs are paired with an acceptor quencher like QSY35, they can form highly sensitive FRET-based nanoprobes. acs.orgnih.gov

The general principle of these nanoprobes involves attaching a recognition element, such as a peptide or an aptamer, to the surface of the QD. This recognition element is also labeled with QSY35. In the absence of the target analyte, the probe is in a "quenched" state due to FRET between the QD and QSY35. Upon binding of the target, a conformational change occurs, separating the QD and the quencher, which leads to a "turn-on" fluorescence signal. nih.govnih.gov The high quantum yield of QDs amplifies this signal, enabling the detection of very low concentrations of the target molecule. mdpi.com

| Nanoprobe Component | Function |

| Quantum Dot (QD) | FRET Donor, Signal Amplifier |

| This compound | FRET Acceptor (Quencher) |

| Recognition Element (e.g., peptide, aptamer) | Binds to the target analyte |

Fabrication of pH-Sensitive Polymeric Nanosystems for Environmental Sensing

This compound can also be incorporated into pH-sensitive polymeric nanosystems for environmental sensing. mdpi.comgoogle.comnih.gov These nanosystems are designed to respond to changes in pH by altering their structure and, consequently, their fluorescence properties. utsouthwestern.eduthno.org

One approach involves creating block copolymers that can self-assemble into micelles in aqueous solutions. thno.org One of the polymer blocks is designed to be pH-sensitive, meaning its solubility changes with pH. A fluorescent dye and QSY35 are incorporated into the micelle structure. At a certain pH, the micelle is stable, and the dye and quencher are in close proximity, leading to fluorescence quenching. A change in pH can trigger the disassembly of the micelle, separating the dye and quencher and resulting in a fluorescent signal. google.comnih.govnih.gov These nanosystems can be engineered to respond to specific pH ranges, making them useful for monitoring pH in various environmental and biological contexts. utsouthwestern.eduthno.org

Analytical and Spectroscopic Characterization of Qsy35 Succinimidyl Ester Conjugates

Spectroscopic Techniques for Quenching Efficiency and Mechanism Elucidation

Spectroscopic analysis is fundamental to understanding the photophysical interactions between QSY® 35 and a donor fluorophore in a FRET pair. These techniques allow for the quantification of quenching efficiency and provide insights into the underlying quenching mechanisms.

A primary step in characterizing a newly synthesized QSY® 35 conjugate is to determine the Degree of Labeling (DOL), also known as the dye-to-protein ratio. This parameter quantifies the average number of quencher molecules attached to each biomolecule. Quantitative absorption spectroscopy is a straightforward and widely used method for this determination. biotium.com

The process involves measuring the absorbance of the purified conjugate solution at two specific wavelengths:

~280 nm: The wavelength of maximum absorbance for most proteins, primarily due to the presence of tryptophan and tyrosine residues.

~475 nm: The wavelength of maximum absorbance for the QSY® 35 quencher. aatbio.com

A correction factor is necessary because the QSY® 35 dye also exhibits some absorbance at 280 nm, which would otherwise interfere with the accurate measurement of the protein concentration. The concentration of the protein in the conjugate can be calculated using the Beer-Lambert law, adjusted for the quencher's contribution at 280 nm. biotium.com

The formula to calculate the protein concentration is: Protein Concentration (M) = [A₂₈₀ - (A_max * C_f)] / ε_protein

And the concentration of the quencher is: Quencher Concentration (M) = A_max / ε_quencher

Where:

A₂₈₀ is the absorbance of the conjugate at 280 nm.

A_max is the absorbance of the conjugate at the quencher's maximum absorption wavelength (~475 nm).

C_f is the correction factor (A₂₈₀ / A_max for the free dye).

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_quencher is the molar extinction coefficient of the QSY® 35 quencher at its λ_max.

The DOL is then calculated as the molar ratio of the quencher to the protein. ulab360.com

| Parameter | Symbol | Description | Typical Value/Unit |

| Conjugate Absorbance at 280 nm | A₂₈₀ | Measured absorbance of the final conjugate solution. | Unitless |

| Conjugate Absorbance at λ_max | A_max | Measured absorbance at the quencher's peak (~475 nm). | Unitless |

| Protein Molar Extinction Coeff. | ε_protein | A constant specific to the biomolecule being labeled. | M⁻¹cm⁻¹ |

| Quencher Molar Extinction Coeff. | ε_quencher | A constant specific to the QSY® 35 dye. | M⁻¹cm⁻¹ |

| Correction Factor | C_f | Ratio of dye absorbance at 280 nm to its λ_max. | Unitless |

| Degree of Labeling | DOL | Molar ratio of quencher to protein. | Unitless |

This interactive table summarizes the key parameters for calculating the Degree of Labeling (DOL) of a QSY® 35 conjugate using absorption spectroscopy.

Once a biomolecule is dual-labeled with a donor fluorophore and a QSY® 35 acceptor, fluorescence spectroscopy is employed to analyze the efficiency and dynamics of FRET. nih.gov QSY® 35 functions as a dark quencher, meaning it dissipates the energy it accepts from the donor as heat rather than emitting it as light. biosearchtech.com This results in a decrease in the donor's fluorescence intensity and lifetime when the two are in close proximity (typically 10-100 Å). biosearchtech.com

Steady-State Fluorescence Spectroscopy measures the fluorescence intensity of the donor in the presence and absence of the QSY® 35 acceptor. The FRET efficiency (E) can be calculated from the quenching of the donor's fluorescence intensity:

E = 1 - (I_DA / I_D)

Where:

I_DA is the fluorescence intensity of the donor in the presence of the acceptor (the conjugate).

I_D is the fluorescence intensity of the donor in the absence of the acceptor (the donor-labeled biomolecule alone).

Time-Resolved Fluorescence Spectroscopy provides more detailed information by measuring the decay of fluorescence intensity over time after a pulse of excitation light. peulen.xyz The fluorescence lifetime (τ) of the donor is reduced in the presence of an efficient FRET acceptor. This method is less susceptible to artifacts related to sample concentration and direct acceptor excitation. peulen.xyz The FRET efficiency can be calculated from the lifetimes:

E = 1 - (τ_DA / τ_D)

Where:

τ_DA is the fluorescence lifetime of the donor in the presence of the acceptor.

τ_D is the fluorescence lifetime of the donor in the absence of the acceptor.

Comparing results from both steady-state and time-resolved methods can help elucidate the quenching mechanism, distinguishing dynamic from static quenching. biosearchtech.com

| Measurement Technique | Parameter Measured | Formula for FRET Efficiency (E) | Key Advantages |

| Steady-State Spectroscopy | Fluorescence Intensity (I) | 1 - (I_DA / I_D) | High throughput, readily available instrumentation. |

| Time-Resolved Spectroscopy | Fluorescence Lifetime (τ) | 1 - (τ_DA / τ_D) | More robust, insensitive to concentration, distinguishes quenching mechanisms. |

This interactive table outlines the methods used in FRET analysis for QSY® 35 conjugates.

Chromatographic and Electrophoretic Separations of Labeled Biomolecules

Following the conjugation reaction, it is crucial to separate the labeled biomolecule from unreacted free dye and any side products. These separation techniques are also essential for assessing the purity of the final conjugate.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and standard technique for the purification and analysis of labeled biomolecules like peptides and oligonucleotides. bachem.comnih.gov The separation is based on the hydrophobicity of the molecules. bachem.com

In a typical setup, a C18 stationary phase is used. The mobile phase usually consists of a gradient of water and a more nonpolar organic solvent, such as acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA) added to both. peptide.com The QSY® 35-labeled conjugate is more hydrophobic than the unlabeled biomolecule and will therefore be retained longer on the column, eluting at a higher concentration of the organic solvent. bachem.com

By monitoring the elution profile with a UV-Vis detector (at both 220/280 nm for the biomolecule and ~475 nm for the QSY® 35 dye), fractions containing the pure conjugate can be collected. Analytical HPLC on the collected fractions is then used to confirm purity, which should ideally show a single, sharp peak corresponding to the conjugate. nih.gov

Capillary electrophoresis (CE) is another high-resolution separation technique that is increasingly used for the analysis of biomolecule conjugates. nih.govbio-rad.com CE separates molecules based on their charge-to-size ratio in an electric field applied across a narrow capillary. bio-rad.com

Advanced Optical Detection Methods Employing QSY® 35 Succinimidyl Ester

The unique properties of QSY® 35 as a dark quencher make it highly suitable for the development of advanced optical detection methods and biosensors. nih.gov These sensors are often designed as "turn-on" or ratiometric probes for detecting specific biological activities or molecules. researchgate.net

A common strategy involves creating a FRET-based substrate for an enzyme. For instance, a peptide can be synthesized with a fluorophore at one end and QSY® 35 at the other. In its intact state, the peptide's conformation keeps the fluorophore and quencher in close proximity, resulting in efficient FRET and low fluorescence. When a specific protease cleaves the peptide sequence, the fluorophore and quencher diffuse apart. This separation disrupts FRET, leading to a significant increase in the fluorophore's emission, which can be measured to quantify enzyme activity. nih.gov

The high quenching efficiency and lack of native fluorescence from QSY® 35 are critical for achieving a low background signal and a high signal-to-noise ratio in these assays. This enables the sensitive detection of analytes in complex biological samples. nih.gov Such biosensors can be employed in various formats, from microplate assays to more advanced platforms like quartz crystal microbalance (QCM) or resonator-based sensors for real-time monitoring. researchgate.netmdpi.com

Laser Wave Mixing Techniques for Ultrasensitive Analyte Detection

Laser wave mixing (LWM) is a highly sensitive spectroscopic technique that can be employed for the detection of analytes at ultra-low concentrations. This method relies on the generation of a signal beam from the interaction of two or more laser beams within a sample. The intensity of the signal is dependent on the optical and thermal properties of the analyte, making it a powerful tool for quantitative analysis.

In the context of QSY35 succinimidyl ester conjugates, LWM can be utilized for their detection and quantification. The QSY35 moiety, as a quencher, possesses specific absorption characteristics. When a laser is tuned to a wavelength absorbed by the QSY35 conjugate, the absorbed energy creates a thermal grating in the sample. A second laser beam can then be diffracted by this grating, generating a coherent signal beam. The intensity of this signal is directly proportional to the concentration of the QSY35 conjugate.

Key Research Findings from Hypothetical LWM Analysis:

A hypothetical study on a QSY35-labeled protein conjugate using a degenerate four-wave mixing setup could yield the following results:

| Parameter | Value |

| Excitation Wavelength | 532 nm |

| Laser Power | 10 mW |

| Limit of Detection (LOD) | 1.5 x 10-12 M |

| Linear Dynamic Range | 5.0 x 10-12 M to 1.0 x 10-9 M |

| Signal-to-Noise Ratio (at 10-11 M) | 25 |

These hypothetical data illustrate the potential for LWM to achieve picomolar sensitivity in the detection of QSY35-labeled analytes. The technique's high sensitivity and low sample volume requirements make it particularly advantageous for applications where the analyte is scarce.

Single-Molecule Fluorescence-Based Detection Platforms

Single-molecule fluorescence spectroscopy offers the ultimate sensitivity by enabling the detection of individual molecules. This technique is invaluable for studying heterogeneous populations of molecules and for observing rare events that would be obscured in ensemble measurements.

For this compound conjugates, single-molecule fluorescence detection platforms can be employed in quenching-based assays. In such a setup, a fluorescent donor molecule is brought into close proximity with the QSY35 quencher. The efficiency of fluorescence resonance energy transfer (FRET) or other quenching mechanisms is highly dependent on the distance between the donor and the QSY35 acceptor.

Illustrative Research Findings from a Single-Molecule FRET Study:

Consider a hypothetical experiment where a fluorescently labeled oligonucleotide is designed to hybridize with a target DNA sequence, bringing a donor fluorophore close to a QSY35 molecule on a separate probe. The binding event would result in a detectable change in the fluorescence signal.

| Parameter | Unbound State (High Fluorescence) | Bound State (Low Fluorescence) |

| Mean Fluorescence Intensity (a.u.) | 850 | 150 |

| Quenching Efficiency | - | 82.4% |

| Dwell Time in Bound State | - | 2.5 seconds |

This type of single-molecule analysis would not only allow for the detection of the binding event but also provide kinetic information about the interaction. The high signal-to-noise ratio inherent in single-molecule techniques would enable the detection of very low concentrations of the target analyte. The use of QSY35 as the quencher is advantageous due to its broad absorption spectrum and high quenching efficiency, which minimizes background fluorescence and enhances the sensitivity of the assay.

Theoretical and Computational Investigations on Qsy35 Succinimidyl Ester Quenching

Computational Modeling of Förster Resonance Energy Transfer Parameters

Förster Resonance Energy Transfer is a non-radiative energy transfer process from an excited donor fluorophore to a ground-state acceptor molecule (the quencher). The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, making it a "molecular ruler". Computational modeling plays a pivotal role in predicting and interpreting FRET efficiencies by calculating key parameters that govern this process.

The central parameter in FRET is the Förster distance (R₀), the distance at which the energy transfer efficiency is 50%. It is determined by the spectral properties of the donor and acceptor, their relative orientation, and the refractive index of the medium. Computational approaches, primarily based on quantum chemistry and molecular dynamics simulations, are employed to model these parameters for a given donor-QSY35 pair.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a biomolecule labeled with a donor fluorophore and QSY35. These simulations provide insights into the distribution of donor-acceptor distances and their relative orientations, which are crucial for accurately predicting FRET efficiency. By running simulations of the labeled molecule, a trajectory of atomic coordinates is generated, from which the distance (R) and the orientation factor (κ²) can be calculated for each snapshot. Averaging these values over the entire trajectory provides a more realistic representation of the dynamic nature of the system than a single static structure.

The spectral overlap integral (J(λ)), which quantifies the degree of resonance between the donor's emission and the acceptor's absorption spectra, is another critical parameter. Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the absorption and emission spectra of both the donor and QSY35. These calculated spectra can then be used to compute the spectral overlap integral.

Illustrative FRET Parameters for a Hypothetical Donor-QSY35 System:

| Parameter | Description | Typical Computational Value |

|---|---|---|

| R₀ (Å) | Förster Distance | 45 - 60 |

| J(λ) (M⁻¹cm⁻¹nm⁴) | Spectral Overlap Integral | 1.5 x 10¹⁵ - 4.0 x 10¹⁵ |

| κ² | Orientation Factor | 0.4 - 0.7 (for dynamic systems) |

| QY_D | Donor Quantum Yield | 0.3 - 0.8 |

| n | Refractive Index of Medium | 1.33 - 1.40 |

Note: The values in this table are representative and can vary significantly depending on the specific donor fluorophore, the labeled biomolecule, and the solvent environment.

By combining the results from MD simulations and quantum chemical calculations, a comprehensive model of the FRET process for a specific QSY35-based system can be constructed. This allows for a more accurate interpretation of experimental FRET data and a deeper understanding of the underlying molecular dynamics.

Quantum Chemical Calculations for Electron Transfer Quenching Pathways

While FRET is a primary quenching mechanism for QSY dyes, photoinduced electron transfer (PET) can also contribute to the quenching process, particularly when the donor and acceptor are in close proximity. nih.govpeulen.xyz PET involves the transfer of an electron from the excited donor to the acceptor (or vice versa), leading to the formation of a transient radical ion pair and subsequent non-radiative decay to the ground state. Quantum chemical calculations are indispensable for elucidating the feasibility and pathways of such electron transfer processes.

The driving force for PET is the change in Gibbs free energy (ΔG_ET), which can be estimated using the Rehm-Weller equation. This equation incorporates the excitation energy of the donor, the oxidation and reduction potentials of the donor and acceptor, and the coulombic interaction between the resulting ions. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate these parameters. Specifically, the ionization potentials and electron affinities of the donor and QSY35 can be computed to estimate their redox potentials.

Furthermore, quantum mechanical calculations can map out the potential energy surfaces of the ground and excited states of the donor-QSY35 system. uiuc.edu This allows for the identification of conical intersections or regions of close approach between potential energy surfaces, which can facilitate non-radiative decay and enhance quenching efficiency. By analyzing the electronic coupling between the donor and acceptor molecules, the rate of electron transfer can also be estimated.

Key Parameters in PET Calculations for a Donor-QSY35 System:

| Parameter | Description | Computational Method |

|---|---|---|

| ΔG_ET (eV) | Gibbs Free Energy of Electron Transfer | Rehm-Weller Equation with DFT-calculated inputs |

| E_ox (V) | Oxidation Potential of Donor | DFT (Ionization Potential) |

| E_red (V) | Reduction Potential of QSY35 | DFT (Electron Affinity) |

| V_el | Electronic Coupling | Quantum Chemical Calculations |

Note: These parameters are crucial for determining the likelihood and rate of photoinduced electron transfer as a quenching mechanism.

These computational investigations provide a detailed picture of the electronic interactions that can lead to quenching, complementing the through-space energy transfer model of FRET.

In Silico Design and Prediction of Structure-Activity Relationships for Novel QSY35 Derivatives

The development of new quencher molecules with improved properties, such as broader absorption spectra, higher extinction coefficients, and enhanced photostability, is an ongoing area of research. In silico design, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, offers a rational approach to guide the synthesis of novel QSY35 derivatives. nih.govmdpi.commdpi.com

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a molecule and its biological or chemical activity. In the context of QSY35, the "activity" would be its quenching efficiency or a related photophysical property. The process begins with the generation of a dataset of QSY35 analogues with known quenching efficiencies. For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a QSAR model that correlates the molecular descriptors with the observed quenching activity. A robust QSAR model can then be used to predict the quenching efficiency of virtual, yet-to-be-synthesized QSY35 derivatives. This allows for the screening of a large number of potential candidates in silico, prioritizing those with the most promising properties for synthesis and experimental validation.

For instance, a QSAR study might reveal that increasing the electron-withdrawing character of a particular substituent on the xanthene core of the QSY dye leads to a red-shift in the absorption spectrum and improved spectral overlap with red-emitting fluorophores. This insight can then guide the design of new derivatives with optimized FRET acceptor properties.

Hypothetical QSAR Model for Predicting Quenching Efficiency of QSY35 Derivatives:

| Molecular Descriptor | Type | Correlation with Quenching Efficiency |

|---|---|---|

| HOMO Energy | Quantum Chemical | Negative |

| LUMO Energy | Quantum Chemical | Negative |

| Molecular Surface Area | Geometric | Positive |

| Dipole Moment | Electronic | Positive |

Note: This table illustrates the type of relationships that a QSAR model might uncover. The actual correlations would depend on the specific dataset and modeling approach.

Through these computational strategies, the design of next-generation quenchers based on the QSY35 scaffold can be accelerated, leading to the development of more sensitive and versatile FRET probes for a wide range of biological applications.

Future Directions and Emerging Research Applications of Qsy35 Succinimidyl Ester

Expansion into Multiplexed Bioassays and High-Throughput Screening Platforms

The unique spectral properties of QSY35 succinimidyl ester, a non-fluorescent quencher, position it as a valuable tool for the advancement of multiplexed bioassays and high-throughput screening (HTS) platforms. scribd.comnih.gov Its ability to efficiently accept energy from blue-fluorescent dyes makes it an excellent quenching partner in Förster Resonance Energy Transfer (FRET) based assays. scribd.comthermofisher.com This is particularly advantageous in multiplexed formats where multiple biological events are monitored simultaneously. The broad visible wavelength absorption of QSY35 allows for the quenching of a variety of donor fluorophores, enhancing the versatility of assay design. thermofisher.com

In the context of HTS, the demand for rapid and cost-effective analysis of large compound libraries is paramount. rsc.org FRET-based assays utilizing QSY35 can be adapted for miniaturized systems, a key requirement for HTS. scribd.com The development of "dip-and-go" multiplexed electrospray mass spectrometry systems further highlights the trend towards high-speed, high-sensitivity screening, a domain where quenchers like QSY35 can play a crucial role in developing homogeneous assays that require minimal sample manipulation. nih.gov

Research has demonstrated the use of this compound in conjunction with fluorophores for creating sensitive probes. For instance, in the study of protein-protein interactions, QSY35 has been used to label proteins, and the subsequent quenching of a fluorescently labeled binding partner provides a direct measure of their association. nih.govnih.gov This approach is readily adaptable to HTS formats for screening inhibitors of such interactions. The ability to use chromophores like QSY35 in techniques such as multi-photon nonlinear laser wave-mixing spectroscopy opens up new avenues for highly sensitive detection in microfluidic and microarray platforms, further enhancing their utility in high-throughput analysis. researchgate.net

| Application Area | Technology/Method | Role of this compound | Research Finding |

| Multiplexed Immunoassays | Suspension Array Platform | Quencher for FRET-based detection | Enables simultaneous analysis of multiple antibody-antigen interactions by using distinct fluorophore-QSY35 pairs for each target. rsc.org |

| High-Throughput Screening | Fluorescence-based assays | Non-fluorescent acceptor in FRET probes | Development of assays for enzymes like IDO1 and TDO for screening large chemical libraries. nih.gov |

| Protein Interaction Studies | FRET Analysis | Labeling of purified proteins | Used to measure the binding affinity between GSTP1-1 allelic variants and Prdx6, demonstrating differential interactions. nih.gov |

| Biomarker Detection | Laser Wave Mixing Spectroscopy | Chromophore label for sensitive detection | Achieved detection limits for α-synuclein conjugated with QSY35 in the picomolar range. researchgate.net |

Development of Advanced Imaging Probes Beyond Current Capabilities

The integration of this compound into novel imaging probes is pushing the boundaries of biological visualization. Its primary role as a quencher is being leveraged to create "activatable" or "smart" probes that only fluoresce upon interaction with a specific target or in response to a particular physiological condition. google.com This off/on switching mechanism provides a high signal-to-noise ratio, which is critical for sensitive imaging applications.

One promising area is the development of FRET-based nanoprobes. For example, QSY35 can be paired with quantum dots (QDs), which serve as highly efficient energy donors. acs.org The broad absorption spectrum of QSY35 allows it to quench a wide range of QD emissions, making this a versatile pairing. acs.org The succinimidyl ester functionality facilitates the conjugation of QSY35 to biomolecules, which can then be assembled onto the QD surface to create targeted imaging agents. acs.org These nanoprobes can be designed to report on enzymatic activity, with the cleavage of a peptide linker separating the QD from the QSY35 quencher, leading to a restoration of fluorescence.

Furthermore, the development of imaging probes responsive to specific cellular environments, such as pH, is an active area of research. google.com While not directly demonstrated with QSY35, the principles of designing such probes, often involving a FRET pair where one component's properties are environmentally sensitive, could be applied. The pH-insensitivity of the absorption spectra of some QSY dyes over a physiological range can be an advantage, providing a stable quenching partner in such designs. abpbio.com

| Probe Type | Key Components | Mechanism of Action | Potential Application |

| Activatable Probes | Fluorophore, QSY35, Target-specific linker | FRET-based quenching is relieved upon target interaction (e.g., enzymatic cleavage), leading to fluorescence activation. | In vivo imaging of enzyme activity, targeted cancer cell detection. google.com |

| Quantum Dot Nanoprobes | Quantum Dot (donor), QSY35 (acceptor), Bioconjugation moiety | Efficient FRET from the QD to QSY35 results in quenched emission. The probe can be activated by target-induced conformational changes or cleavage. | Multiplexed cellular imaging and sensing due to the tunable emission of QDs. acs.orgacs.org |

| Signaling Conjugates | Enzyme, Chromogenic Moiety (can be a quencher) | Enzyme-mediated deposition of a chromogenic substrate or quencher at the site of a target. | Enhanced signal amplification for immunohistochemistry and in situ hybridization. google.com |

Integration with Optogenetic and Photopharmacological Systems

The fields of optogenetics and photopharmacology utilize light to control biological processes with high spatiotemporal precision. While direct integration of this compound into these systems is still an emerging area, its properties as a quencher offer intriguing possibilities.

In optogenetics, light-sensitive proteins are used to control cellular functions. FRET-based biosensors incorporating quenchers are already used to visualize the activity of these systems. QSY35 could be incorporated into such biosensors to report on downstream signaling events triggered by optogenetic activation. For instance, a FRET probe consisting of a fluorophore and QSY35 linked by a peptide substrate for a light-activated kinase could be used to monitor kinase activity in real-time.

In photopharmacology, light is used to control the activity of drugs. A potential application for QSY35 could be in the development of "photocaged" therapeutic agents that are activated by light. While not a photocleavable group itself, QSY35 could be used as a FRET acceptor to monitor the release or activation of a therapeutic molecule. For example, a drug could be attached to a fluorophore and quenched by a nearby QSY35 molecule. Upon light-induced cleavage of a linker, the fluorophore-drug conjugate would be released, and the increase in fluorescence would provide a readout of drug activation.

The development of such advanced systems requires a deep understanding of the photophysical interactions between the quencher, fluorophore, and the biological system. The stable and efficient quenching provided by QSY35 makes it a strong candidate for inclusion in the next generation of tools for optical control and monitoring of biological processes.

Q & A

Q. What are the optimal conditions for conjugating QSY35 succinimidyl ester to target proteins to minimize aggregation and ensure efficient labeling?

- Methodological Answer : this compound reacts with primary amines (e.g., lysine residues) under mildly alkaline conditions (pH 8.3). A 5:1 molar excess of dye to protein is typically used to achieve ~2.0 moles of dye per mole of protein monomer. Incubation at room temperature overnight under constant agitation ensures complete labeling. Excess unreacted dye is removed via size-exclusion chromatography (e.g., BioSpin 6 columns), followed by buffer exchange to neutral pH (10 mM PB, pH 7.4). Aggregation is mitigated by pre-incubating labeled proteins with stabilizing agents (e.g., 1 mM GSH) before experiments .

Q. How do the spectral properties of this compound influence its selection for FRET-based protein interaction assays compared to other fluorescent dyes?

- Methodological Answer : QSY35 is a dark quencher with an absorption peak at ~560 nm, making it ideal for pairing with Alexa Fluor 546 (emission: 573 nm) in Förster Resonance Energy Transfer (FRET) assays. Its large Stokes shift and minimal background fluorescence enhance signal-to-noise ratios. Compared to other succinimidyl esters (e.g., 7-methoxycoumarin-3-carboxylic acid, excitation/emission: 355/405 nm), QSY35’s spectral overlap with Alexa Fluor 546 (R₀ = 25 Å) maximizes energy transfer efficiency, enabling precise detection of protein binding events within 2–10 nm distances .

Table 1 : Spectral Comparison of Succinimidyl Ester Dyes

| Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient |

|---|---|---|---|

| QSY35 | 560 | N/A (quencher) | Not applicable |

| Alexa Fluor 546 | 556 | 573 | 104,000 |

| 7-Methoxycoumarin | 355 | 405 | 20,000 |

| iFluor™ 405 | 403 | 427 | 37,000 |

Advanced Research Questions

Q. What methodological considerations are critical when analyzing FRET data from QSY35-labeled proteins to ensure accurate determination of binding affinities?

- Methodological Answer : FRET data should be analyzed using a hyperbolic binding model (e.g., "One binding site with saturation") to calculate equilibrium dissociation constants (Kd). Normalize emission spectra by subtracting baseline fluorescence and integrating initial and post-titration signals. Validate results via competition experiments: adding unlabeled protein should displace QSY35-labeled protein, reducing FRET efficiency. Use statistical software (e.g., SigmaPlot) to fit data and verify model assumptions (e.g., linearity of quenching vs. concentration) .

Q. How can researchers resolve discrepancies in reported dissociation constants (Kd) for protein complexes studied using QSY35-based FRET assays?

- Methodological Answer : Discrepancies may arise from differences in labeling efficiency, buffer conditions, or protein conformational states. To address this:

- Validate labeling stoichiometry : Use spectroscopic analysis (e.g., absorbance at 560 nm) to confirm dye-to-protein ratios.

- Control for environmental factors : Ensure consistent pH, ionic strength, and temperature during titrations.

- Include competition controls : Test binding reversibility with unlabeled competitors to confirm specificity.

- Cross-validate with orthogonal methods : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to corroborate Kd values .

Q. What strategies can optimize the use of this compound in live-cell imaging applications while minimizing cytotoxicity?

- Methodological Answer : For live-cell studies, limit labeling duration to 30–60 minutes and use low dye concentrations (≤10 µM) to reduce phototoxicity. Post-labeling, wash cells thoroughly to remove residual dye. Validate membrane permeability by comparing intracellular vs. extracellular fluorescence. Pair QSY35 with cell-permeable fluorophores (e.g., pHrodo™ Red) to track dynamic interactions in real time. Cytotoxicity can be assessed via viability assays (e.g., MTT) post-labeling .

Methodological Best Practices

- Data Interpretation : Avoid overfitting FRET data; report confidence intervals for Kd values and disclose any assumptions in the binding model .

- Reproducibility : Document dye conjugation protocols (e.g., molar ratios, purification steps) in supplementary materials to enable replication .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for proprietary dyes) in compliance with journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.